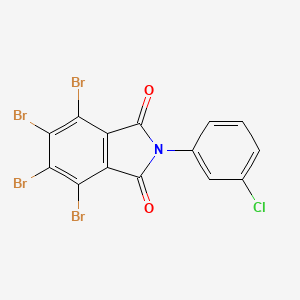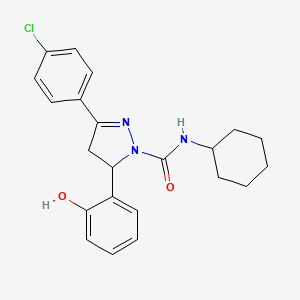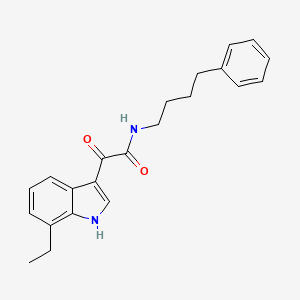![molecular formula C19H11Br2I2NO3 B12481756 N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12481756.png)
N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a complex organic compound characterized by the presence of bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 2,4-dibromophenol with 4-aminophenol to form 4-(2,4-dibromophenoxy)aniline. This intermediate is then subjected to further reactions to introduce the hydroxy and diiodobenzamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the halogens.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or protein binding.
Industry: Although not widely used industrially, it could find applications in the development of specialized materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, or hydrophobic interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-dibromophenoxy)phenyl)acetamide
- 2-(2,4-dibromophenoxy)-N-ethylacetamide
- N’-(2,4-dibromophenoxy)acetyl-2-methylbenzohydrazide
Uniqueness
N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxy and benzamide groups provides a distinctive set of properties that may not be found in similar compounds.
Properties
Molecular Formula |
C19H11Br2I2NO3 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H11Br2I2NO3/c20-10-1-6-17(15(21)7-10)27-13-4-2-12(3-5-13)24-19(26)14-8-11(22)9-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChI Key |
COLJGFWUIPHGJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)OC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B12481683.png)

![2-[Ethyl-(4-fluoro-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12481692.png)

![Ethyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481705.png)
![4-[({4-[(4-Methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12481711.png)
![4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481718.png)
![7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12481719.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B12481725.png)
![2-bromo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12481737.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B12481738.png)

![1-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12481747.png)
